Cas no 2243515-59-3 (Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)
![Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/2243515-59-3x500.png)
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6490313
- ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
- 2243515-59-3
- Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
-
- インチ: 1S/C13H14N2O3S/c1-4-17-13(16)11-6(2)8-9(10-7(3)18-10)14-5-15-12(8)19-11/h5,7,10H,4H2,1-3H3
- InChIKey: MXHMSBNKNVWFMR-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OCC)=C(C)C2C1=NC=NC=2C1C(C)O1
計算された属性
- せいみつぶんしりょう: 278.07251349g/mol
- どういたいしつりょう: 278.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 92.8Ų
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6490313-5.0g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
Enamine | EN300-6490313-0.5g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
Enamine | EN300-6490313-1.0g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
Enamine | EN300-6490313-0.1g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 0.1g |
$470.0 | 2025-03-15 | |
1PlusChem | 1P02AFFU-250mg |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95% | 250mg |
$893.00 | 2023-12-18 | |
1PlusChem | 1P02AFFU-2.5g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95% | 2.5g |
$3350.00 | 2023-12-18 | |
1PlusChem | 1P02AFFU-1g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95% | 1g |
$1740.00 | 2023-12-18 | |
Enamine | EN300-6490313-2.5g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Enamine | EN300-6490313-10.0g |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 | |
1PlusChem | 1P02AFFU-500mg |
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
2243515-59-3 | 95% | 500mg |
$1370.00 | 2023-12-18 |
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylateに関する追加情報
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3): A Comprehensive Overview
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is composed of a thienopyrimidine core functionalized with an ethyl ester group, a methyl substituent, and an oxirane ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thienopyrimidine scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The oxirane ring, on the other hand, can undergo ring-opening reactions under various conditions, making it a valuable precursor for the synthesis of more complex molecules.
The synthesis of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has been reported in several studies. One common approach involves the reaction of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. Subsequently, the introduction of the oxirane ring can be achieved through a nucleophilic substitution reaction with an appropriate epoxide precursor. This synthetic route provides a robust and scalable method for the preparation of this compound.
Recent biological studies have highlighted the potential therapeutic applications of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action was found to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
Another area of interest is the pharmacokinetic profile of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as an orally administered therapeutic agent. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in preclinical models.
The toxicological profile of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has also been investigated. Initial toxicology studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in vitro or in vivo. However, comprehensive toxicological evaluations are ongoing to ensure its safety for clinical use.
In addition to its potential as an anticancer agent, Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has shown promise in other therapeutic areas. For example, recent studies have explored its potential as an antiviral agent against various viral infections. Preliminary data suggest that this compound may inhibit viral replication by targeting specific viral enzymes or host cell factors involved in viral entry and replication.
The future prospects for Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate are promising. Ongoing research is focused on optimizing its chemical structure to enhance its biological activity and pharmacological properties. Additionally, efforts are being made to develop novel formulations and delivery systems to improve its therapeutic efficacy and patient compliance.
In conclusion, Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Continued research and development efforts will likely uncover new insights into its mechanisms of action and broaden its therapeutic applications.
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